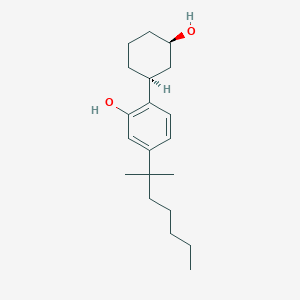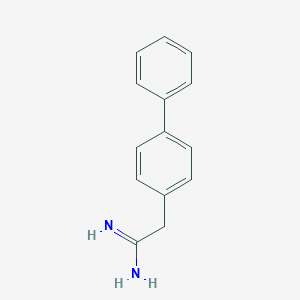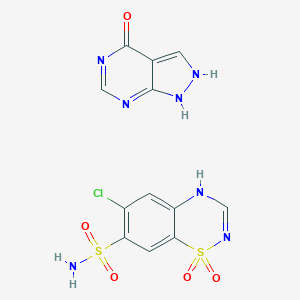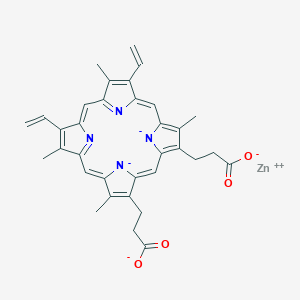
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Overview
Description
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target but serves as a building block in the synthesis of more complex peptides .
Mode of Action
The compound is used in Solid Phase Peptide Synthesis (SPPS), where it contributes to the formation of peptide bonds . The Fmoc group in the compound acts as a temporary protecting group that can be removed when no longer needed, allowing the peptide chain to be extended .
Biochemical Pathways
In the context of peptide synthesis, the compound is involved in the formation of peptide bonds, which are crucial for the creation of peptides and proteins . The exact biochemical pathways the compound might affect would depend on the specific peptides or proteins being synthesized.
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid would largely depend on the final peptide or protein product. It’s worth noting that the compound’s fmoc group allows the use of high-yield cleavable resin linkers, which can improve the overall efficiency of the synthesis process .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides and proteins. By serving as a building block in peptide synthesis, the compound contributes to the creation of biologically active peptides and proteins with potential therapeutic applications .
Action Environment
The efficacy and stability of Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid can be influenced by various environmental factors during the synthesis process. For instance, the choice of solvent can impact the efficiency of Fmoc removal . Additionally, the temperature and pH of the reaction environment can also affect the compound’s stability and reactivity.
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUPUICWUFXPM-SGTLLEGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)





![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)


